3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,10H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELKAZKPXSSGEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556064 | |
| Record name | 3-Chloro-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117332-46-4 | |
| Record name | 3-Chloro-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving the 3 Chloro 1h Pyrrolo 3,2 C Pyridin 4 Ol System
Elucidation of Reaction Mechanisms in Functional Group Interconversions
Functional group interconversions on the 3-chloro-1H-pyrrolo[3,2-c]pyridin-4-ol core are governed by the distinct electronic properties of its fused pyrrole (B145914) and pyridine (B92270) rings.
While the title compound possesses a hydroxyl group at the C-4 position, which is a poor leaving group, its analogue, 4-chloro-1H-pyrrolo[3,2-c]pyridine, is a key substrate for nucleophilic aromatic substitution (SNAr). The mechanism of SNAr on the pyridine ring is highly regioselective, favoring attack at the C-2 and C-4 positions. stackexchange.comechemi.comquimicaorganica.orgquora.com This preference is due to the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. stackexchange.comvaia.com
The reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.orglibretexts.org
Nucleophilic Addition: The nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyridine ring and forming a tetrahedral Meisenheimer intermediate. The negative charge in this intermediate is delocalized across the ring system, with a particularly stable resonance structure placing the charge on the nitrogen atom. vaia.com This stabilization is the key reason for the high reactivity of the C-4 position towards nucleophiles.
Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group (in this case, a chloride ion). This step is typically fast.
The rate-determining step is usually the initial nucleophilic attack. echemi.comnih.gov The reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which polarizes the C-Cl bond and lowers the energy of the LUMO, making the ring more susceptible to attack. libretexts.orgmasterorganicchemistry.comyoutube.com The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but reflects the high electronegativity of fluorine further polarizing the carbon and facilitating the rate-determining addition step. nih.gov
In contrast to nucleophilic substitution which occurs on the electron-deficient pyridine ring, electrophilic aromatic substitution (EAS) preferentially takes place on the electron-rich pyrrole moiety. The pyrrole ring is a π-excessive system, making it significantly more reactive towards electrophiles than the π-deficient pyridine ring. For the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, electrophilic reactions such as halogenation, nitration, and nitrosation occur predominantly at the C-3 position. rsc.org
The formation of the title compound, this compound, implies an electrophilic chlorination at the C-3 position. The mechanism proceeds via the standard pathway for EAS:
Generation of Electrophile: A chlorinating agent (e.g., Cl₂) is activated by a Lewis acid to generate a potent electrophile (Cl⁺).
Electrophilic Attack: The π-system of the pyrrole ring attacks the electrophile. Attack at C-3 is favored over C-2 because the resulting cationic intermediate (a sigma complex or arenium ion) is more stable. The positive charge can be delocalized over more atoms without disrupting the pyridine ring's aromaticity as severely.
Deprotonation: A base removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-chloro substituted product.
Studies on 7-azaindoles have shown that modifying the pyridine nitrogen, for instance by forming an N-oxide, can alter this regioselectivity and direct electrophiles to the pyridine ring (e.g., the 4-position). researchgate.net However, for the unsubstituted NH-scaffold, the C-3 position of the pyrrole ring is the most nucleophilic site. rsc.orgacs.org
Catalytic Reaction Mechanisms in C-C, C-N, and C-O Bond Formation
Transition metal catalysis provides powerful tools for elaborating the pyrrolopyridine scaffold, enabling the formation of key carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing halo-substituted pyrrolopyridines. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples.
Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron reagent with a halide. For instance, 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives can be coupled with various arylboronic acids to form 6-aryl products. semanticscholar.org The catalytic cycle generally involves:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) species.
Transmetalation: The organic group is transferred from the boron reagent (activated by a base) to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.
Buchwald-Hartwig Amination: This reaction forms C-N bonds between an aryl halide and an amine. It is a key method for synthesizing N-arylated pyrrolopyridines. The mechanism is similar to the Suzuki coupling but involves an amido-palladium intermediate. Challenges can include catalyst inhibition by the coordinating aminopyridine substrate. nih.gov The choice of ligand (e.g., RuPhos, BrettPhos) and base is critical for an efficient catalytic cycle. nih.gov Domino processes, combining a Sonogashira alkynylation with a Buchwald-Hartwig amination, have been used to construct fused ring systems in one pot. researchgate.net
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki | 6-bromo-1H-pyrrolo[3,2-c]pyridine deriv. | Arylboronic acids | Pd catalyst, Cu(II) acetate (B1210297) | Potassium carbonate, pyridine | semanticscholar.org |
| Buchwald-Hartwig | 3-halo-2-aminopyridines | Anilines, amines | Pd₂(dba)₃/BrettPhos or RuPhos-precatalyst | LiHMDS, solvent | nih.gov |
| Domino C-N Coupling/Hydroamination | Alkynylated uracils | Anilines | Pd(OAc)₂/DPEphos | K₃PO₄, DMA, 100 °C | researchgate.net |
While palladium is dominant, other transition metals, particularly copper, play a significant role. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for C-N, C-O, and C-S bond formation. The synthesis of pyrrolopyridine derivatives has utilized copper-mediated cyclization following a Sonogashira coupling. nih.gov
The mechanism of copper-catalyzed amination of halopyridines can be complex and is distinct from palladium catalysis. researchgate.netmdpi.com It may proceed through a Cu(I)/Cu(III) catalytic cycle or involve radical intermediates, depending on the ligands and reaction conditions. For example, copper-catalyzed fluorination of 2-pyridyl aryl bromides has been proposed to involve a Cu(I)/Cu(III) cycle, where the pyridyl group is essential for stabilizing the catalyst and facilitating the oxidative addition step. rsc.org Copper(II) acetate is also sometimes used as a co-catalyst in palladium-mediated reactions, such as the Suzuki coupling. semanticscholar.org
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular reactions are powerful strategies for constructing the bicyclic pyrrolopyridine core or for building more complex polycyclic architectures from it. Various mechanistic pathways have been explored.
One notable mechanism is a free-radical intramolecular cyclization. In this approach, o-bromophenyl-substituted pyrrolylpyridinium salts can be cyclized using a radical initiator system like (TMS)₃SiH/AIBN. nih.govbeilstein-journals.org This method allows for the formation of new fused rings through intramolecular arylation, providing access to complex skeletons that can be challenging to synthesize via palladium-catalyzed methods. nih.gov
Another powerful strategy involves a base-controlled domino reaction. For instance, 2-fluoro-3-methylpyridine (B30981) can react with aldehydes in the presence of a base like KN(SiMe₃)₂ to form 7-azaindoles. The proposed mechanism involves the formation of a 7-azaindoline intermediate, which then undergoes base-promoted aromatization to yield the final product. nsf.gov
Furthermore, photochemical rearrangements offer unique pathways. Photo-promoted ring contraction of pyridines using a silylborane has been shown to produce functionalized pyrrolidines through a 2-azabicyclo[3.1.0]hex-3-ene intermediate. nih.gov This demonstrates the potential for significant skeletal rearrangements of the pyridine ring to access different heterocyclic systems.
Pathways Leading to Pyrrolo[3,2-c]pyridine Ring Closure
The construction of the bicyclic pyrrolo[3,2-c]pyridine ring system can be achieved through various synthetic strategies. A common approach involves the formation of the pyrrole ring onto a pre-functionalized pyridine core. Mechanistic investigations have shed light on the intricate steps of these cyclization reactions.
One notable pathway involves the reductive cyclization of a substituted nitropyridine precursor. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) commences from 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide (13). nih.gov This precursor is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to yield the key enamine intermediate (14). nih.gov The crucial ring closure is then accomplished by treating this intermediate with iron powder in acetic acid. nih.gov
The proposed mechanism for this reductive cyclization is initiated by the reduction of the nitro group by iron in the acidic medium to a nitroso or hydroxylamine (B1172632) intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed amino group onto the enamine double bond, leading to the formation of the pyrrole ring. Subsequent elimination of dimethylamine (B145610) and aromatization yields the stable 1H-pyrrolo[3,2-c]pyridine core. nih.gov
Table 1: Key Reaction in the Formation of a Pyrrolo[3,2-c]pyridine Ring
| Starting Material | Reagents and Conditions | Key Intermediate | Product | Ref |
| (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide | Iron powder, acetic acid, 100 °C, 5 h | Nitro-reduced species | 6-bromo-1H-pyrrolo[3,2-c]pyridine | nih.gov |
Another significant strategy for accessing the pyrrolo[3,2-c]pyridine skeleton involves the rearrangement of an isomeric pyrrolopyridine. This approach highlights the thermodynamic and kinetic factors that can govern the formation of this particular heterocyclic system.
Mechanistic Understanding of Observed Rearrangements in Substituted Pyrrolopyridines
Rearrangements within the pyrrolopyridine family of heterocycles can provide efficient, albeit mechanistically complex, pathways to specific isomers that might be challenging to synthesize directly. A documented example is the rearrangement of a 4-chloropyrrolo[2,3-b]pyridine derivative into a 1-aryl-4-aminopyrrolo[3,2-c]pyridine. nih.gov This transformation is achieved by fusing the starting material with a suitable nitroaniline at high temperatures. nih.gov
The mechanism of this rearrangement is thought to proceed through a ring-opening and ring-closure sequence, a process analogous to the well-known Dimroth rearrangement. nih.govnih.gov The Dimroth rearrangement is characterized by the isomerization of heterocyclic systems through the transposition of two heteroatoms, often facilitated by acidic or basic conditions, or by heat. nih.gov In the context of the pyrrolo[2,3-b]pyridine to pyrrolo[3,2-c]pyridine conversion, the proposed mechanism likely involves the following key steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the aniline (B41778) derivative onto the C4 position of the 4-chloropyrrolo[2,3-b]pyridine ring. This is the site of the labile chloro leaving group.
Pyridine Ring Opening: The resulting intermediate undergoes a cleavage of the pyridine ring, specifically the C-N bond adjacent to the site of substitution. This step is likely the rate-determining step and is driven by the high temperature of the fusion reaction.
Conformational Reorganization: The opened-ring intermediate then undergoes a conformational change to position the reactive ends for the subsequent ring closure.
Pyrrole Ring Reformation: An intramolecular cyclization occurs where the nitrogen from the aniline moiety attacks a carbon atom of the original pyrrole ring, leading to the formation of the new, rearranged pyrrolo[3,2-c]pyridine core.
This type of rearrangement falls under the broader category of ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanisms, which are fundamental in heterocyclic chemistry for the transformation of one ring system into another. researchgate.net
Table 2: Proposed Mechanistic Steps for Pyrrolopyridine Rearrangement
| Step | Description | Key Features |
| 1 | Nucleophilic Addition | Attack of aniline on the C4 position of 4-chloropyrrolo[2,3-b]pyridine. |
| 2 | Ring Opening | Cleavage of the pyridine C-N bond, forming an open-chain intermediate. |
| 3 | Recyclization | Intramolecular attack to form the new pyrrolo[3,2-c]pyridine ring system. |
| 4 | Aromatization | Elimination of HCl to yield the final, stable aromatic product. |
These mechanistic insights are invaluable for predicting the outcome of reactions involving substituted pyrrolopyridines and for designing synthetic routes to novel derivatives of the this compound family.
Computational and Theoretical Chemistry Studies of 3 Chloro 1h Pyrrolo 3,2 C Pyridin 4 Ol
Electronic Structure and Reactivity Predictions
Theoretical investigations into the electronic properties of 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol would be crucial for understanding its reactivity and potential interactions with biological macromolecules.
Molecular Orbital Analysis and Orbital Energies
A molecular orbital (MO) analysis would reveal the distribution and energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are fundamental in predicting the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, a lower LUMO energy would suggest a higher propensity to accept electrons. While specific data for the title compound is unavailable, studies on related azaindole structures have utilized density functional theory (DFT) to calculate these properties, providing a framework for how such an analysis would be approached. mdpi.comresearchgate.net
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within the molecule dictates its electrostatic potential. An electrostatic potential map would highlight regions of positive and negative potential, indicating sites prone to electrostatic interactions, including hydrogen bonding. The presence of the electronegative chlorine atom and the polar hydroxyl and amine groups would create a complex and informative electrostatic landscape, crucial for predicting intermolecular interactions.
Computational Elucidation of Reaction Mechanisms
Computational methods are instrumental in mapping the pathways of chemical reactions, providing details that are often difficult to obtain experimentally.
Identification and Characterization of Transition States
For any chemical transformation involving this compound, computational modeling could identify the high-energy transition state structures. The geometry and energetic properties of these transient species are key to understanding the reaction mechanism and the factors that control its rate.
Conformational Analysis and Tautomerism Investigations
The three-dimensional shape and the potential for isomeric forms are critical to a molecule's function.
The 1H-pyrrolo[3,2-c]pyridin-4-ol core of the title compound can exist in different tautomeric forms. Specifically, the pyridin-4-ol moiety can undergo keto-enol tautomerism to form a pyridin-4-one structure. The relative stability of these tautomers is highly dependent on the solvent environment and the substitution pattern. Computational studies could precisely quantify the energy differences between these forms, predicting the predominant tautomer under various conditions. While direct studies on this compound are absent, research on the tautomerism of related heterocyclic systems like pyrazolones highlights the importance of such investigations. mdpi.com
Furthermore, the molecule may exhibit different conformations, particularly concerning the orientation of the hydroxyl group. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them, which is critical for understanding its recognition by and binding to biological targets.
While research on various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold is ongoing, particularly in the context of developing new therapeutic agents, the fundamental computational and theoretical characterization of this compound itself remains an open area of research. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net Future studies in this domain would be invaluable for guiding the synthesis and application of this and related compounds.
Enol-Keto Tautomerism Studies and Energy Landscapes
The structure of this compound features both a hydroxyl group on a pyridine (B92270) ring and a fused pyrrole (B145914) ring, making it susceptible to enol-keto tautomerism. The "enol" form is the 4-hydroxy tautomer (this compound), while the "keto" form is the corresponding 4-oxo tautomer (3-Chloro-1,5-dihydro-pyrrolo[3,2-c]pyridin-4-one). Computational studies, often employing Density Functional Theory (DFT), are essential for determining the relative stabilities of these tautomers and mapping the energy landscape of their interconversion.
These studies typically involve geometry optimization of the different tautomeric forms to find their minimum energy structures. Subsequent frequency calculations can confirm these structures as true minima on the potential energy surface and provide thermodynamic data such as Gibbs free energies. The relative energies of the tautomers indicate which form is more stable under specific conditions (e.g., in the gas phase or in different solvents).
Table 1: Hypothetical Relative Energies of Tautomers This table is a representation of typical data from such studies and is for illustrative purposes only, as specific experimental or computational data for this compound is not available.
| Tautomer | Form | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Enol | 0.00 |
Note: A positive value for the keto form would indicate it is less stable than the enol form.
The energy landscape would also include the transition state for the tautomerization reaction, which is the energy barrier that must be overcome for the interconversion to occur. The height of this barrier determines the rate of tautomerization.
Rotational Barriers and Conformational Isomerism
Conformational isomerism in this compound is primarily associated with the rotation around single bonds, if any side chains were present. For the parent molecule itself, the fused ring system is largely rigid. However, if substituents were introduced, for example at the pyrrole nitrogen, the rotation of that substituent would be a subject of computational study.
The study of rotational barriers involves calculating the energy of the molecule as a function of the dihedral angle of the bond of interest. This generates a potential energy profile that shows the energy minima corresponding to stable conformers (staggered conformations) and energy maxima corresponding to transition states (eclipsed conformations). The energy difference between a minimum and an adjacent maximum is the rotational barrier.
As with tautomerism, specific computational data on the rotational barriers of substituted this compound derivatives are not publicly available. A hypothetical study on a substituted analog would provide valuable insights into its dynamic behavior and the populations of different conformers at thermal equilibrium.
Table 2: Hypothetical Rotational Barriers for a Substituted Analog This table illustrates the type of data that would be generated from a computational study on a hypothetical N-substituted derivative. It is for illustrative purposes only.
| Bond Rotation | Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|---|---|
| N-C (substituent) | Anti | 180 | 0.0 | - |
| N-C (substituent) | Gauche | 60 | Value | Value |
These computational approaches are fundamental in modern chemical research, providing detailed molecular-level understanding that complements experimental findings in drug design and materials science.
Spectroscopic and Structural Elucidation Research for 3 Chloro 1h Pyrrolo 3,2 C Pyridin 4 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule, revealing the chemical environment, connectivity, and spatial relationships of protons and carbons. For the 1H-pyrrolo[3,2-c]pyridine scaffold, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) offers critical information about the number and electronic environment of hydrogen atoms in a molecule. In derivatives of the 1H-pyrrolo[3,2-c]pyridine core, the chemical shifts (δ) of the protons are influenced by the fused aromatic system and the nature of the substituents.
Generally, protons attached to aromatic and heteroaromatic rings appear in the downfield region of the spectrum (typically δ 6.5–9.5 ppm) due to the deshielding effect of the ring current. libretexts.org For instance, in a series of synthesized 1,6-disubstituted 1H-pyrrolo[3,2-c]pyridine derivatives, the proton at position 4 of the pyridine (B92270) ring consistently appears as a singlet at a very low field, around δ 9.05-9.10 ppm. nih.govsemanticscholar.org The protons on the pyrrole (B145914) and pyridine rings exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the core structure. nih.govsemanticscholar.org
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons on the 1H-pyrrolo[3,2-c]pyridine Core of Representative Derivatives in CDCl₃ nih.gov
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of a molecule. organicchemistrydata.org The chemical shifts of carbon atoms in the 1H-pyrrolo[3,2-c]pyridine ring system are spread over a wide range, reflecting their different electronic environments. Carbons in aromatic and heteroaromatic systems typically resonate between δ 100 and 160 ppm. ipb.ptmdpi.com
In studies of 1H-pyrrolo[3,2-c]pyridine derivatives, the carbon atoms of the fused heterocyclic core have been successfully assigned. nih.govsemanticscholar.org For example, the carbons of the pyridine moiety are generally found at a lower field compared to those of the pyrrole moiety, influenced by the electronegativity of the nitrogen atom. researchgate.net
Interactive Table: ¹³C NMR Chemical Shift (δ, ppm) Assignments for the 1H-pyrrolo[3,2-c]pyridine Core of Representative Derivatives in CDCl₃ nih.gov
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure, especially for complex molecules with overlapping signals. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is invaluable for tracing out spin systems within a molecule, for example, identifying adjacent protons on the pyridine or pyrrole rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduyoutube.com This is the most reliable method for assigning carbon signals based on their attached, and often already assigned, protons. researchgate.netuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds, ²J to ⁴J). sdsu.edu It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), which are not visible in HSQC/HMQC spectra. For the 1H-pyrrolo[3,2-c]pyridine core, HMBC can show correlations between a proton on one ring and carbons in the other, confirming the fused ring structure. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net It is particularly useful for determining stereochemistry and the spatial arrangement of substituents.
The structural elucidation of complex heterocyclic derivatives is often accomplished through the combined application of these 2D NMR techniques, which together provide a comprehensive picture of the molecule's constitution. ipb.ptscience.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, as very few combinations of atoms will have a particular exact mass. For novel 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS is used to confirm that the synthesized product has the correct molecular formula, a critical step in its characterization. nih.govsemanticscholar.org
Interactive Table: HRMS Data for Representative 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Analysis of Fragmentation Patterns
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. For a molecule like 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol, characteristic fragmentation patterns would be expected.
The presence of a chlorine atom is readily identified by its isotopic signature: a pair of peaks (M and M+2) in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. asdlib.org Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable neutral molecules (e.g., HCN, CO) and cleavage of the ring systems. youtube.com For chloro-substituted heterocycles, the loss of a chlorine radical (•Cl) or a molecule of HCl are common fragmentation events that are instrumental in piecing together the structure from the mass spectrum data. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. nih.gov Although a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related heterocyclic systems allows for a detailed and predictive understanding of its likely solid-state characteristics.
The molecular geometry of this compound is defined by its fused pyrrole and pyridine rings. This bicyclic system is expected to be essentially planar. Structural data from related heterocyclic compounds, such as substituted indoles and azaindoles, confirm that the fused ring systems are generally planar or near-planar. mdpi.com For instance, in studies of related triazolo-pyridazino-indole systems, the indole (B1671886) and adjacent triazole rings were found to be perfectly planar, though twisted slightly relative to each other. mdpi.com
The bond lengths and angles would be characteristic of their respective bond types (e.g., C=C, C-N, C-Cl, C-O). The fusion of the five-membered pyrrole ring to the six-membered pyridine ring creates a rigid structure. The introduction of substituents, such as the chloro group at position 3 and the hydroxyl group at position 4, would cause minor deviations in the local geometry due to steric and electronic effects. An analysis of a surrogate kinase co-crystallized with a 7-azaindole (B17877) inhibitor showed that the pyridine ring is twisted relative to the azaindole core, indicating the potential for some conformational flexibility in substituted systems. nih.gov
Table 1: Predicted Bond Parameters for this compound (based on analogous structures)
| Parameter | Bond Type | Expected Value |
|---|---|---|
| Bond Length | C=C (aromatic) | ~1.37 - 1.40 Å |
| Bond Length | C-N (aromatic) | ~1.35 - 1.38 Å |
| Bond Length | C-Cl | ~1.73 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Angle | C-N-C (in ring) | ~108° - 120° |
| Bond Angle | N-C-C (in ring) | ~107° - 125° |
This table represents typical values and predictions based on standard bond lengths and data from analogous heterocyclic structures. Actual values would require experimental determination.
The solid-state packing of this compound would be dominated by intermolecular hydrogen bonds. The molecule possesses two hydrogen bond donors—the pyrrole N-H group and the hydroxyl O-H group—and two potential acceptor sites in the pyridine nitrogen and the hydroxyl oxygen.
This functionality allows for the formation of robust hydrogen-bonding networks, which are a driving force in the crystal packing of similar pyrrolo-azine alcohols. mdpi.com It is common for such molecules to form dimers or extended chains. For example, the pyrrole N-H could form a hydrogen bond with the pyridine nitrogen of an adjacent molecule (N-H···N), a frequently observed motif in azaindole crystal structures. nih.gov Simultaneously, the hydroxyl group is capable of forming strong O-H···N or O-H···O bonds, further stabilizing the crystal lattice.
In addition to strong hydrogen bonds, other non-covalent interactions contribute to the supramolecular architecture. These include:
π-π Stacking: The planar aromatic surfaces of the pyrrolopyridine rings can stack on top of one another. The presence of π-π stacking is often confirmed by analyzing the shape index and curvedness of Hirshfeld surfaces in crystallographic studies of related systems. mdpi.com
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron cloud of an adjacent molecule. mdpi.com
These combined interactions typically result in a highly ordered, three-dimensional network, dictating the crystal's morphology and physical properties.
Vibrational and Electronic Spectroscopy
Spectroscopic techniques are essential for confirming the presence of functional groups and understanding the electronic structure of a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency range, making IR spectroscopy an invaluable tool for structural elucidation. pressbooks.pub For this compound, the key functional groups—hydroxyl, secondary amine (pyrrole N-H), aromatic rings, and the C-Cl bond—would produce a distinct IR spectrum. researchgate.netlibretexts.org
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |
| 3400 - 3300 | N-H Stretch | Pyrrole (-NH-) | Medium, Sharp |
| 3100 - 3000 | C-H Stretch | Aromatic (=C-H) | Medium to Weak |
| 1640 - 1500 | C=C and C=N Stretch | Aromatic Rings | Medium to Strong |
| 1450 - 1350 | O-H Bend | Hydroxyl (-OH) | Medium |
| 1250 - 1000 | C-O Stretch | Hydroxyl (-OH) | Strong |
The broadness of the O-H stretching band is due to hydrogen bonding. The N-H stretch is typically sharper than the O-H band. libretexts.org The absorptions in the 1640-1400 cm⁻¹ region are characteristic of the fused aromatic heterocyclic core.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. youtube.com The pyrrolo[3,2-c]pyridine scaffold is a conjugated heteroaromatic system, which is expected to exhibit strong UV absorption. 7-Azaindole derivatives, for instance, are known to be excellent blue light emitters, highlighting their rich electronic properties. rsc.org
The primary electronic transitions in this compound would be:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and result in strong absorption bands.
n → π* transitions: These transitions involve moving an electron from a non-bonding orbital (i.e., the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These are typically of lower energy and intensity compared to π → π* transitions. youtube.com
The absorption maxima (λ_max) are sensitive to substituents. The hydroxyl (-OH) and chloro (-Cl) groups, both possessing lone pairs of electrons, act as auxochromes. They can interact with the π-system of the rings, typically causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). Studies on azobenzene (B91143) derivatives show distinct absorption bands related to n-π* and π-π* transitions of the azoaromatic chromophore. researchgate.net Similarly, the electronic spectrum of this compound would be a composite of transitions originating from its complex electronic structure.
Table 3: Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 200 - 300 nm | High |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. The exact λ_max values depend on the solvent and would require experimental measurement.
Derivatization and Functionalization Strategies for 3 Chloro 1h Pyrrolo 3,2 C Pyridin 4 Ol
Chemical Transformations at the Pyrrole (B145914) Nitrogen (N1)
The nitrogen atom of the pyrrole ring (N1) is a key site for functionalization. Its acidic proton can be removed by a base, rendering the nitrogen nucleophilic and amenable to reactions with various electrophiles.
The N-H proton of the pyrrole ring is acidic (pKa ≈ 17.5) and can be deprotonated using a suitable base to form an N-metalated intermediate. mdpi.com This anionic species can then react with electrophiles like alkyl halides or acyl chlorides in a nucleophilic substitution reaction to yield N-alkylated or N-acylated products.
Common bases for this deprotonation step include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide (t-BuOK). The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being frequently employed. However, a significant challenge in the alkylation of 3-chloro-1H-pyrrolo[3,2-c]pyridin-4-ol is the presence of the 4-hydroxyl group. The hydroxyl group can also be deprotonated and may compete in the alkylation reaction, leading to a mixture of N-alkylated and O-alkylated products. acs.org Therefore, achieving chemoselective N-alkylation often requires careful optimization of reaction conditions or the use of a protecting group for the 4-ol functionality.
For instance, in related heterocyclic systems like 4-(trifluoromethyl)pyrimidin-2(1H)-ones, direct alkylation often yields a mixture of N- and O-alkylated products, with the ratio depending heavily on the substrate and reaction conditions. acs.org
Table 1: General Conditions for N-Alkylation/Acylation of Pyrrole-like Heterocycles
| Reagent Type | Typical Reagents | Base | Solvent | Temperature | Product |
| Alkyl Halide | Methyl iodide, Benzyl (B1604629) bromide | NaH, K2CO3 | DMF, THF | 0 °C to RT | N-Alkyl derivative |
| Acyl Chloride | Acetyl chloride, Benzoyl chloride | Triethylamine, Pyridine (B92270) | DCM, THF | 0 °C to RT | N-Acyl derivative |
N-arylation introduces an aromatic or heteroaromatic ring at the pyrrole nitrogen, a common strategy in drug discovery. While palladium-catalyzed methods exist, copper-catalyzed reactions are particularly effective for the N-arylation of pyrroles and other N-H containing heterocycles. acs.orgorganic-chemistry.org A prominent example involves the reaction of a 1H-pyrrolo[3,2-c]pyridine derivative with an arylboronic acid in the presence of a copper catalyst.
In a synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine was achieved using 3,4,5-trimethoxyphenylboronic acid. semanticscholar.org The reaction was catalyzed by copper(II) acetate (B1210297) (Cu(OAc)2) with pyridine as a base in 1,4-dioxane (B91453), proceeding at 85 °C in a microwave reactor. semanticscholar.org This method demonstrates a robust pathway for installing complex aryl groups at the N1 position. The general applicability of copper-diamine catalyzed N-arylation for a wide range of azoles, including pyrroles, with aryl iodides and bromides has also been established, tolerating numerous functional groups. organic-chemistry.orgacs.org
Table 2: Example of Copper-Catalyzed N-Arylation on a Related Scaffold
| Heterocycle | Arylating Agent | Catalyst | Base | Solvent | Conditions | Product | Reference |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboric acid | Cu(OAc)2 | Pyridine | 1,4-Dioxane | 85 °C, 30 min (microwave) | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | semanticscholar.org |
Reactions at the Pyridine Nitrogen
The reactivity of the pyridine nitrogen in this compound is significantly diminished due to the electronic influence of the 4-hydroxyl group. This group exists in a tautomeric equilibrium with its 4-oxo form, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. The pyridone tautomer is generally the more stable form, which reduces the basicity and nucleophilicity of the pyridine nitrogen atom.
Consequently, standard reactions like N-oxidation and quaternization, which rely on the nucleophilic character of the pyridine nitrogen, are challenging for this scaffold. N-oxidation of standard pyridines is readily achieved with peroxy acids like peroxybenzoic acid or other oxidizing agents such as urea-hydrogen peroxide. wikipedia.orgorganic-chemistry.org However, the electron-deficient nature of the 4-pyridone ring makes it resistant to such oxidation. While methods exist to synthesize 4-hydroxypyridine-N-oxide, they typically start from an already oxidized precursor like pyridine-N-oxide, rather than by direct oxidation of 4-hydroxypyridine (B47283). pipzine-chem.com
Similarly, quaternization, a Menschutkin reaction involving the treatment of a tertiary amine with an alkyl halide, is difficult to achieve at the pyridine nitrogen of this molecule. mdpi.com While quaternization is feasible for electron-rich pyridines, the 4-pyridone character of the target compound deactivates the nitrogen, making it a poor nucleophile. google.comrsc.org Therefore, derivatization at the pyridine nitrogen generally requires alternative synthetic strategies or activation methods not commonly employed for standard pyridines.
Synthetic Modifications of the Chloro Substituent at Position 3
The chlorine atom at the C3 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This position is analogous to other halo-substituted azaindoles where such transformations are well-established.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the C3 position of the pyrrolopyridine core. nih.gov To ensure successful coupling, it is often necessary to protect the acidic protons of the pyrrole N-H and the 4-OH group to prevent side reactions or catalyst inhibition. nih.govnih.gov
C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is widely used to form biaryl structures by coupling an aryl halide with an organoboron reagent, such as an arylboronic acid. libretexts.org This reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or Pd2(dba)3, in the presence of a phosphine (B1218219) ligand and a base. nih.govresearchgate.net Modern, sterically hindered phosphine ligands like SPhos and XPhos have proven highly effective for coupling challenging heterocyclic substrates, even unprotected ones, under milder conditions. nih.govorganic-chemistry.org For the this compound scaffold, a Suzuki coupling could introduce a variety of aryl or heteroaryl substituents at the C3 position. An analogous reaction was performed on 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, which was coupled with various arylboronic acids using Pd(PPh3)4 as the catalyst and K2CO3 as the base in a mixture of 1,4-dioxane and water. nih.gov
C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the C3-chloro position with primary or secondary amines, amides, or carbamates. The choice of catalyst system, comprising a palladium source and a specialized ligand (e.g., BINAP, XPhos), is critical for achieving high yields and broad substrate scope. wikipedia.org A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4), is required. libretexts.org This method provides a direct route to 3-amino-1H-pyrrolo[3,2-c]pyridin-4-ol derivatives.
C-O Bond Formation: Palladium-catalyzed methods also exist for the formation of C-O bonds, coupling aryl halides with alcohols or phenols to form aryl ethers. These reactions often use similar catalyst systems to the Buchwald-Hartwig amination and represent a viable, though less common, strategy for functionalizing the C3 position with alkoxy or aryloxy groups.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Heterocycles
| Reaction Type | Halide Substrate (Analogue) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | 6-bromo-pyrrolopyridine | Arylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | C-C (Aryl) | nih.gov |
| Suzuki-Miyaura | 3-chloro-indazole | Phenylboronic acid | P2 (SPhos precatalyst) | K3PO4 | Dioxane/H2O | C-C (Aryl) | nih.gov |
| Buchwald-Hartwig | 2-iodo-pyrrolopyridine | Secondary Amine | RuPhos Pd G2 | NaOtBu | Toluene | C-N (Amino) | nih.gov |
| Buchwald-Hartwig | Aryl Halides | Primary/Secondary Amine | Pd(dba)2 / BINAP | NaOtBu | Toluene | C-N (Amino) | wikipedia.org |
Nucleophilic Displacement of the Halogen
The chlorine atom at the C3 position of the pyrrole ring represents a key site for modification via nucleophilic substitution. Although the pyrrole ring is generally electron-rich, the influence of the adjacent pyridine ring nitrogen and the C4-hydroxyl group can modulate its reactivity. In principle, the C3-halogen can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse functional groups. This type of transformation, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a common strategy for functionalizing halogenated heterocycles. However, specific documented examples of nucleophilic displacement at the C3 position of this compound are not extensively detailed in the reviewed literature, indicating a potential area for further research. The reactivity would be highly dependent on the reaction conditions and the nature of the nucleophile employed.
Transformations Involving the Hydroxyl Group at Position 4
The hydroxyl group at the C4 position on the pyridine ring is a versatile handle for a range of chemical transformations, allowing for significant structural modifications.
The C4-hydroxyl group can readily undergo etherification to form alkoxy derivatives. Standard Williamson ether synthesis conditions, involving deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), would be expected to yield the corresponding ethers. This approach is fundamental for modifying the steric and electronic properties of the molecule.
Similarly, esterification can be achieved by reacting the hydroxyl group with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine). These reactions would produce the corresponding C4-ester derivatives. While these are standard transformations for hydroxylated pyridines, specific examples applied to the this compound scaffold require further exploration in dedicated synthetic studies.
Table 1: Potential Etherification and Esterification Reactions
| Reaction Type | Reagents | Expected Product |
| Etherification | 1. NaH 2. Alkyl Halide (R-X) | 3-Chloro-4-alkoxy-1H-pyrrolo[3,2-c]pyridine |
| Esterification | Acyl Chloride (RCOCl), Pyridine | 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-yl ester |
Oxidation of the C4-hydroxyl group provides a direct route to the corresponding ketone, 1H-pyrrolo[3,2-c]pyridin-4-one. This transformation can be accomplished using a variety of common oxidizing agents suitable for secondary alcohols, such as manganese dioxide (MnO₂), or Swern and Dess-Martin periodinane oxidations. The resulting pyridinone scaffold is a valuable intermediate in its own right. Research has confirmed the synthesis of polysubstituted 1H-pyrrolo[3,2-c]pyridin-4-one derivatives through alternative multi-component reaction strategies, which underscores the stability and accessibility of this oxidized core structure. researchgate.net
Substitutions on the Pyrrole (C2) and Pyridine (C5, C6, C7) Carbon Atoms
Direct functionalization of the C-H bonds on both the pyrrole and pyridine rings offers an efficient way to build molecular complexity.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. baranlab.orgharvard.edu In this approach, a directing group guides a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond, forming a transient organometallic species that can then be "quenched" by an electrophile. baranlab.org
For the this compound scaffold, several directing groups could influence regioselectivity:
The C4-hydroxyl group (or its protected form, e.g., as a methoxy (B1213986) or carbamate (B1207046) group): This group would be expected to direct metalation to the C5 position of the pyridine ring. harvard.edu
The Pyrrole N-H: After deprotonation to form an N-anion, this can direct lithiation to the C2 position.
The Pyridine Ring Nitrogen: The inherent Lewis basicity of the pyridine nitrogen can also influence the site of metalation.
Once the lithiated intermediate is formed, it can react with a wide array of electrophiles to install new functional groups. While specific applications of DoM on this compound are not widely reported, the principles are well-established for pyridine and pyrrole systems. harvard.eduacs.org
Table 2: Potential Directed Metalation and Electrophilic Quenching
| Directing Group | Position of Metalation | Electrophile (E+) | Potential Product |
| C4-OH (protected) | C5 | DMF | 5-Formyl derivative |
| C4-OH (protected) | C5 | I₂ | 5-Iodo derivative |
| Pyrrole N-anion | C2 | (CH₃)₂SO₄ | 2-Methyl derivative |
| Pyrrole N-anion | C2 | CO₂ then H+ | 2-Carboxylic acid derivative |
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The 1H-pyrrolo[3,2-c]pyridine system contains two distinct aromatic rings with different electronic properties.
The Pyrrole Ring: The pyrrole ring is electron-rich and thus highly activated towards electrophilic attack. Substitution is strongly favored at the C2 position, which is alpha to the pyrrole nitrogen. Reactions such as halogenation (with NBS or NCS), nitration, or Friedel-Crafts acylation would be expected to proceed regioselectively at C2. Studies on related scaffolds like pyrrolo[1,2-a]quinoxalines show a high propensity for electrophilic bromination on the pyrrole ring. nih.gov
The Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution unless strongly activating groups are present. The C4-hydroxyl group and the fused pyrrole ring do provide activation. However, direct electrophilic substitution on the pyridine portion is less common than on the pyrrole ring. Alternative methods, such as palladium-catalyzed cross-coupling reactions, have been shown to be effective for functionalizing the pyridine ring, particularly at the C6 position, starting from a pre-functionalized substrate like 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.govsemanticscholar.org
Advanced Academic Research Applications of the 3 Chloro 1h Pyrrolo 3,2 C Pyridin 4 Ol Scaffold
Development of Kinase Inhibitors and Molecular Probes
The 1H-pyrrolo[3,2-c]pyridine framework, an isomer of purine, serves as a versatile template for designing molecules that can interact with the ATP-binding site of various kinases. Its structural properties allow for modifications that can achieve high potency and selectivity for specific kinase targets.
Research on Janus Kinase (JAK) Family Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways for numerous cytokines and growth factors. Dysregulation of these pathways is implicated in autoimmune diseases and cancers. While direct inhibitors based on the 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol are not prominently featured in the literature, related pyrrolopyridine scaffolds have been instrumental. For instance, research into pyrrolo[1,2-b]pyridazine-3-carboxamides has led to the discovery of a new class of JAK inhibitors. Initial studies identified potent inhibitors of the JAK3-JAK1 pathway, and further modifications resulted in nanomolar inhibitors of both JAK3 and TYK2 that were active in human whole blood assays. Similarly, extensive research on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, another related azaindole, has produced highly selective JAK3 inhibitors for conditions like rheumatoid arthritis. nih.gov These studies highlight the adaptability of the broader pyrrolopyridine core in targeting the JAK family.
Studies on Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Modulation
Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase, is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages. tandfonline.com Its overexpression is linked to various cancers and inflammatory disorders like rheumatoid arthritis. tandfonline.com The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to develop potent CSF1R inhibitors.
In one study, a series of eighteen diarylamide and diarylurea derivatives possessing the pyrrolo[3,2-c]pyridine core were evaluated for their inhibitory effect against FMS kinase. tandfonline.com Several compounds demonstrated significant potency, with the most active, compound 1r , exhibiting an IC₅₀ value of 30 nM. tandfonline.com This was over three times more potent than the initial lead compound, KIST101029 (IC₅₀ = 96 nM). tandfonline.com Compound 1r also showed high selectivity for FMS kinase when tested against a panel of 40 other kinases and demonstrated efficacy in a cell-based bone marrow-derived macrophage (BMDM) growth assay with an IC₅₀ of 84 nM. tandfonline.com
| Compound | FMS Kinase IC₅₀ (nM) | BMDM Assay IC₅₀ (nM) |
|---|---|---|
| Compound 1e | 60 | Not Reported |
| Compound 1r | 30 | 84 |
| KIST101029 (Lead Compound) | 96 | 195 |
Investigation of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. This has made LRRK2 a prime target for therapeutic intervention. Research has demonstrated the utility of the pyrrolopyrimidine scaffold, a close isomer of pyrrolo[3,2-c]pyridine, in developing potent LRRK2 inhibitors. nih.gov
In a notable study, optimization of a pyrrolo[2,3-d]pyrimidine series led to the identification of highly potent compounds. nih.gov Significantly, a 1-deaza analogue, which is a pyrrolo[3,2-c]pyridine derivative (compound 24 ), was synthesized and found to be well-tolerated, exhibiting a high potency with a calculated Ki (cKi) of 2 nM against the LRRK2 G2019S mutant. nih.gov This finding underscores the viability of the 1H-pyrrolo[3,2-c]pyridine scaffold in the design of selective LRRK2 inhibitors. nih.gov
| Compound | Scaffold Type | LRRK2 G2019S cKi (nM) |
|---|---|---|
| Compound 18 | Pyrrolo[2,3-d]pyrimidine | 0.7 |
| Compound 24 | Pyrrolo[3,2-c]pyridine | 2 |
| Compound 32 | Pyrrolo[2,3-d]pyrimidine | 2 |
Research on Bub1 Kinase Inhibitors
Bub1 is a serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical mechanism that ensures accurate chromosome segregation during mitosis. While direct research linking the this compound scaffold to Bub1 inhibition is scarce, studies on the closely related mitotic kinase, Monopolar Spindle 1 (MPS1), have utilized the 1H-pyrrolo[3,2-c]pyridine core.
MPS1 is also a key component of the SAC and is overexpressed in many human cancers. nih.gov A research program focused on developing MPS1 inhibitors started with a 1H-pyrrolo[3,2-c]pyridine hit from a high-throughput screening campaign. nih.gov Through structure-based design, this initial hit was optimized into a highly potent and selective MPS1 inhibitor, compound 65 (CCT251455). nih.gov This compound demonstrated excellent translation from biochemical potency to cellular activity, with a phospho-MPS1 IC₅₀ of 0.04 μM and antiproliferative activity (GI₅₀) of 0.16 μM in HCT116 colon cancer cells. nih.gov This successful application suggests the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold for developing inhibitors against other related mitotic kinases like Bub1.
| Assay | IC₅₀ / GI₅₀ (μM) |
|---|---|
| P-MPS1 (Cell-based) | 0.04 |
| HCT116 Proliferation (GI₅₀) | 0.16 |
Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a vital role in cell proliferation, differentiation, and migration. nih.gov Aberrant FGFR signaling is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold, another isomer of the core structure, has been successfully developed into potent FGFR inhibitors.
In one study, structure optimization of a lead compound led to the identification of compound 4h , which exhibited pan-FGFR inhibitory activity. nih.gov It showed high potency against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov This research demonstrates that the pyrrolopyridine core can serve as a novel and efficient scaffold for potent FGFR inhibitors. nih.gov
| Kinase Target | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Scaffold for Enzyme Modulators
Beyond its extensive use in kinase inhibition, the 1H-pyrrolo[3,2-c]pyridine scaffold is also being explored for the modulation of other enzyme systems. A notable example is its application in the development of inhibitors for tubulin polymerization. Microtubules are crucial components of the cytoskeleton and are a validated target for anticancer drugs.
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors, which act by disrupting microtubule dynamics. In this research, the rigid pyrrolopyridine scaffold was used to lock the conformation of a precursor molecule, leading to potent antiproliferative compounds. The most potent compound, 10t , displayed excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC₅₀ values ranging from 0.12 to 0.21 μM. This work illustrates the versatility of the 1H-pyrrolo[3,2-c]pyridine core as a foundational structure for enzyme modulators beyond the kinase family.
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
Substrate Specificity Studies for Nitrile Reductase (queF)
Currently, there is no publicly available research detailing the use of this compound or its derivatives in substrate specificity studies for the enzyme Nitrile Reductase (queF). This area remains an unexplored avenue for investigation.
Inhibition and Activation of Other Enzymatic Systems
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of various enzymatic systems, most notably FMS kinase (CSF-1R). FMS kinase is a receptor tyrosine kinase that, when over-expressed, is implicated in several cancers and inflammatory conditions. nih.gov
A study investigating a series of eighteen pyrrolo[3,2-c]pyridine derivatives found that several compounds exhibited significant inhibitory effects on FMS kinase. nih.gov The lead compound from a previous study, KIST101029, was used as a benchmark for comparison. Two derivatives, compounds 1e and 1r , were found to be the most potent, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov Compound 1r was 3.2 times more potent than the lead compound. nih.gov Further testing of compound 1r against a panel of 40 different kinases demonstrated its selectivity for FMS kinase. nih.gov
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | IC₅₀ (nM) |
|---|---|
| KIST101029 | 96 |
| 1e | 60 |
| 1r | 30 |
In assays using bone marrow-derived macrophages (BMDM), where FMS kinase signaling is crucial for cell proliferation, compound 1r again showed superior potency with an IC₅₀ of 84 nM, which was 2.32-fold more potent than KIST101029 (IC₅₀ = 195 nM). nih.gov These findings highlight the potential of the pyrrolo[3,2-c]pyridine scaffold in developing selective kinase inhibitors for therapeutic applications. nih.gov
Research in Anticancer Strategies via Microtubule-Targeting
The unique structural features of the pyrrolo[3,2-c]pyridine scaffold have made it a valuable tool in the development of novel anticancer agents that target microtubules, essential components of the cellular cytoskeleton.
Recent research has focused on designing 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors that bind to the colchicine-binding site on tubulin. nih.govnih.gov This binding action disrupts the normal dynamics of microtubule polymerization and depolymerization, which is critical for cell division, leading to mitotic arrest in cancer cells. nih.gov
A 2024 study detailed the synthesis of a new series of 1H-pyrrolo[3,2-c]pyridine derivatives designed to mimic the binding of combretastatin (B1194345) A-4, a known colchicine-site inhibitor. nih.gov Molecular modeling studies of the most potent compound from this series, 10t , suggested that it fits into the colchicine-binding pocket, forming hydrogen bonds with key amino acid residues such as Thrα179 and Asnβ349. nih.gov Tubulin polymerization experiments confirmed that compound 10t potently inhibits tubulin polymerization. nih.govnih.gov Immunostaining assays further revealed that this compound significantly disrupts the microtubule network in cancer cells at low concentrations. nih.govtandfonline.com
The disruption of microtubule dynamics by pyrrolo[3,2-c]pyridine derivatives that bind to the colchicine (B1669291) site directly impacts cell cycle progression and can trigger programmed cell death, or apoptosis. The aforementioned series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated significant antiproliferative activity against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov
Compound 10t from the series was the most effective, with IC₅₀ values ranging from 0.12 to 0.21 μM across the tested cell lines. nih.gov Cell cycle analysis using flow cytometry showed that treatment with compound 10t caused a significant arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was followed by the induction of apoptosis. nih.gov Similarly, a study on pyrano[3,2-c]pyridine derivatives, which share a related heterocyclic core, also reported the induction of apoptosis in MCF-7 breast cancer cells, suggesting that this scaffold is a promising candidate for further pharmaceutical evaluation as an anticancer agent. nih.gov
Table 2: Antiproliferative Activity of Compound 10t
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Development of Antimicrobial Agents
The pyrrolopyridine scaffold has also been explored for its potential in developing new antimicrobial agents to combat the growing problem of antibiotic resistance.
Research has identified derivatives of the pyrrolopyridine scaffold as a novel class of potent antibacterial agents. nih.gov In a high-throughput screening program, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives (an isomer of the main subject scaffold) were found to have significant antibacterial activity. nih.gov The most active molecule from this series demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against E. coli. nih.gov This particular derivative showed indications of inhibiting protein translation without triggering the bacterial SOS response, a pathway often activated by DNA damage. nih.gov
Further supporting the antimicrobial potential of this scaffold, other studies have noted that pyrrolo[3,2-b]pyridine derivatives exhibit activity against resistant strains of E. coli. nih.gov These findings suggest that the pyrrolopyridine core is a promising starting point for the development of new classes of antibiotics. nih.gov
Investigation of Antitubercular Activity
While direct studies on the antitubercular activity of this compound are not extensively documented in publicly available research, the broader class of nitrogen-containing heterocyclic compounds, including pyrrole (B145914) derivatives, has shown promise in this area. For instance, research into oxadiazole-ligated pyrrole derivatives has led to the development of quantitative structure-activity relationship (QSAR) models to identify key structural features required for anti-tubercular activity. nih.gov These studies often target the enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway. nih.gov
One such study developed a 2D-QSAR model with a squared correlation coefficient (r²) of 0.9827, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov The model highlighted the importance of specific substitutions on the pyrrole ring for inhibitory activity against the enoyl-ACP (CoA) reductase. nih.gov
| Compound Class | Target | Key Findings |
| Oxadiazole-ligated pyrrole derivatives | Enoyl-ACP (CoA) reductase (InhA) | 2D-QSAR model (r² = 0.9827) identified key structural fragments for antitubercular activity. nih.gov |
These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel antitubercular agents, pending further investigation and derivatization.
Research into Antifungal Properties
The potential of the this compound scaffold in the development of antifungal agents is an area of emerging interest. Although specific studies on this compound are limited, research on related heterocyclic structures provides a basis for its potential application. For example, a structure-activity relationship (SAR) study of thiazolyl-pyrazole hybrid compounds revealed that certain substitutions are crucial for antifungal activity. mdpi.com In one series, a phenyl substituent at the first position of the 2-pyrazoline (B94618) ring conferred significant anticryptococcal activity. mdpi.com
Another study on thiazole (B1198619) clubbed with various heterocycles showed that an additional aryl substituent in a thioether series was essential for both antibacterial and antifungal activities. mdpi.com Specifically, compounds with these features demonstrated potent activity against Candida tropicalis and Aspergillus niger, with minimum inhibitory concentrations (MICs) of less than or equal to 1 µg/mL, comparable to the standard drug fluconazole. mdpi.com
| Compound Class | Fungal Strains | Key Findings |
| Thiazolyl-pyrazole hybrids | Cryptococcus species | A phenyl substituent on the 2-pyrazoline ring was critical for anticryptococcal activity. mdpi.com |
| Thiazole-thioether derivatives | Candida tropicalis, Aspergillus niger | An additional aryl substituent was essential for potent antifungal activity (MICs ≤ 1 µg/mL). mdpi.com |
These results underscore the potential of heterocyclic scaffolds, such as this compound, as a template for the development of new antifungal drugs.
Structure-Activity Relationship (SAR) Studies and Rational Molecular Design
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the broader class of pyrrolopyridines and related structures, several key features have been identified that influence their therapeutic potential.
In a study of piperidinylpyrrolopyridines as H1 antagonists, the nature of the acid chain attached to the piperidine (B6355638) was a critical determinant for both the duration of action and the absence of sedative properties. researchgate.net Similarly, for aromatic ring-substituted ketamine esters, the position of substituents on the benzene (B151609) ring significantly impacted their anesthetic and analgesic properties, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts. mdpi.com
The antiproliferative activity of pyridine (B92270) derivatives has been shown to be influenced by the number and position of methoxy (B1213986) groups, as well as the presence of other functional groups like amino, hydroxyl, and halogens. nih.gov For 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for their inhibitory potency against metallo-β-lactamases. nih.gov
Rational design strategies are instrumental in developing novel therapeutic agents with improved efficacy and selectivity. Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, has been successfully applied in the design of kinase inhibitors. For instance, pyrazolo[3,4-d]pyrimidines have been hybridized with the approved tyrosine kinase inhibitor dasatinib (B193332) to create a new generation of Src inhibitors. nih.gov This approach has also been used to develop pyridine-based pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors by merging fragments of the drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com
Scaffold hopping is another strategy that involves replacing a core molecular structure with a different one while retaining similar biological activity. This has been utilized in the design of pyrrolo[2,3-d]pyrimidines by incorporating a dipyridine moiety from Pexidartinib. mdpi.com The rational design of pyridyl derivatives of vanillin (B372448) has also led to potent antisickling agents with enhanced allosteric and pharmacokinetic properties. nih.gov
Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of compounds and elucidating their mechanism of action. Quantitative Structure-Activity Relationship (QSAR) analysis has been applied to various heterocyclic scaffolds to build predictive models. For pyrrolopyridinone derivatives targeting the Cdc7 kinase, QSAR models based on docking scores showed good predictive quality. nih.gov In another study on tricyclic quinoline (B57606) derivatives with diuretic activity, a two-parameter linear QSAR model was developed, and docking studies suggested carbonic anhydrase II as a potential target. uran.ua
Molecular docking is a powerful tool for simulating the interaction between a ligand and a protein at the atomic level. It has been used to study the binding of chlorogenic acid to several target proteins related to oral squamous cell carcinoma, with MMP9 showing a particularly high docking score. nih.gov Docking studies have also been instrumental in understanding the binding of flavonoids and indole (B1671886) chalcones to essential proteins of SARS-CoV-2. nih.gov For pyrrolo[2,3-d] pyrimidine (B1678525) derivatives as CDK4 inhibitors, molecular docking helped identify compounds with high binding affinity. scienceopen.com
| Computational Method | Compound Class | Target/Activity | Key Finding |
| QSAR | Pyrrolopyridinone derivatives | Cdc7 kinase | Models based on docking scores showed good predictive quality for inhibitory potency. nih.gov |
| QSAR & Docking | Tricyclic quinoline derivatives | Diuretic activity/Carbonic anhydrase II | Diuretic activity is influenced by logP, refractivity, and dipole moment. uran.ua |
| Molecular Docking | Chlorogenic acid | Oral squamous cell carcinoma targets | MMP9 identified as a key target with a high binding score. nih.gov |
| Molecular Docking | Pyrrolo[2,3-d] pyrimidine derivatives | CDK4 | Identified novel compounds with high binding affinity. scienceopen.com |
Potential for Advanced Materials and Biological Imaging Probes
The unique photophysical properties of certain heterocyclic scaffolds make them attractive candidates for the development of advanced materials and biological imaging probes. While specific applications of this compound in this area are yet to be fully explored, related structures have shown significant promise.
Diketopyrrolopyrrole-based fluorescent probes have been designed for the detection of low pH and Zn2+ and have been successfully used to discriminate between cancerous and healthy prostate tissue. nih.gov These probes operate on an AND logic gate principle, where a significant fluorescence increase is observed only in the presence of both stimuli. nih.gov Pyrrolo-C, a fluorescent analog of cytidine (B196190), has been used as a site-specific probe to monitor RNA secondary structure formation, with its fluorescence being quenched upon base-pairing. nih.gov Furthermore, a pyrroloquinoline-derivative-based fluorescent probe has been developed for the selective detection of lysine (B10760008) in living cells and water samples. mdpi.comresearchgate.net
The development of fluorescent probes often relies on mechanisms like photo-induced electron transfer (PET), where the fluorescence is "turned on" or "turned off" in the presence of a specific analyte. nih.govmdpi.com The inherent properties of diketopyrrolopyrrole dyes, such as high fluorescence quantum yield and good stability, make them particularly suitable for biological applications. mdpi.com
Applications in Coordination Chemistry
The pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, possesses nitrogen atoms that can act as ligands for metal ions, making it a promising scaffold for the development of coordination complexes. While direct studies on the coordination chemistry of this compound are not extensively documented, research on related pyrrolo[3,4-c]pyridine derivatives has demonstrated their capability to act as effective chemosensors for metal ions.
For instance, novel 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores have been synthesized and shown to exhibit high selectivity for Fe³⁺/Fe²⁺ cations. acs.orgresearchgate.net These molecules function as "turn-off" chemosensors, where their fluorescence is quenched upon binding with the iron cations. acs.orgresearchgate.net This interaction suggests the formation of a 1:1 complex between the pyrrolopyridine derivative and the metal ion. acs.org The ability to selectively bind to specific metal ions is a critical feature in the design of coordination compounds for various applications, including catalysis, materials science, and diagnostics.
The this compound scaffold, with its nitrogen atoms in the pyrrole and pyridine rings and the hydroxyl group, presents multiple potential coordination sites. The electronic properties of the scaffold can be further tuned by the presence of the chloro and hydroxyl substituents, potentially influencing the selectivity and stability of the resulting metal complexes.
Table 1: Potential Metal Ion Interactions with Pyrrolopyridine Scaffolds
| Pyrrolopyridine Derivative | Metal Ion Detected | Application |
| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione based fluorophores | Fe³⁺/Fe²⁺ | Chemosensor |
This table is illustrative of the potential of the broader pyrrolopyridine scaffold in coordination chemistry, based on existing research on related compounds.
Development of Probes for Biological Imaging
The development of fluorescent probes for biological imaging is a rapidly advancing field, enabling the visualization of cellular processes in real-time. The pyrrolopyridine scaffold is a promising platform for the design of such probes due to its inherent fluorescence properties and the potential for chemical modification to target specific biological molecules or environments.
Research has shown that derivatives of the closely related pyrrolo[3,4-c]pyridine can be utilized for imaging metal ions within living cells. Specifically, a 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based probe has been successfully applied for imaging Fe³⁺ in living HepG2 cells. acs.org This demonstrates the cell permeability and biocompatibility of the pyrrolopyridine scaffold, which are crucial characteristics for intracellular imaging agents.
Furthermore, the concept of using pyrrolo-based compounds as fluorescent probes is well-established. For example, Pyrrolo-C, a fluorescent analog of cytidine containing a pyrrolo[2,3-d]pyrimidine core, is employed to monitor the structural dynamics of RNA. nih.gov Its fluorescence is sensitive to its local environment, becoming quenched upon base-pairing, which allows for the study of nucleic acid interactions. nih.gov
The this compound scaffold could be similarly functionalized to create novel biological probes. The chloro and hydroxyl groups offer synthetic handles for the attachment of targeting moieties or for modulating the photophysical properties of the molecule. By strategically modifying the core structure, it is conceivable to develop probes that are sensitive to specific ions, pH changes, or enzymatic activities, thereby expanding the toolkit for biological imaging.
Table 2: Examples of Pyrrolo-based Scaffolds in Biological Probing
| Scaffold | Application | Target |
| 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione | Intracellular ion imaging | Fe³⁺ |
| Pyrrolo-C (pyrrolo[2,3-d]pyrimidine) | Monitoring RNA structure | Nucleic acid base-pairing |
This table highlights the utility of related pyrrolo-based scaffolds in the development of probes for biological imaging.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling and storing 3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol in laboratory settings?
- Handling: Use nitrile or neoprene gloves inspected prior to use, and avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Avoid ignition sources due to electrostatic charge risks .
- Storage: Keep containers tightly sealed in a dry, well-ventilated area. Reseal opened containers upright to prevent leakage. Incompatibilities include strong oxidizers; store away from reactive agents .
- Spill Management: Sweep or vacuum spills into a sealed container. Do not wash into drains; consult Section 12 of safety data sheets for ecological disposal guidelines .
Q. What are the standard synthetic routes for preparing this compound?
- A common method involves functionalization of pyridine derivatives via diazomethane-mediated cyclization. For example, react a cooled dichloromethane solution of a precursor with diazomethane and triethylamine at –20°C for 40–48 hours. Purify via column chromatography (ethyl acetate/hexane, 1:4) and recrystallize from 2-propanol .
- Alternative routes may use chloranil in xylene under reflux (25–30 hours) for dehydrogenation, followed by NaOH neutralization and methanol recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR and HPLC: Confirm purity and structural integrity using proton/carbon NMR and HPLC (≥95% purity threshold) .
- X-ray Crystallography: Resolve ambiguities in substitution patterns or tautomerism. Single-crystal studies typically report mean C–C bond deviations of 0.004–0.005 Å and R factors <0.06 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
- Temperature Control: Maintain strict temperature ranges (e.g., –20°C for cyclization) to suppress side reactions like over-alkylation .
- Catalyst Screening: Test bases (e.g., triethylamine vs. DBU) to enhance reaction efficiency. Evidence suggests triethylamine reduces by-product formation in diazomethane reactions .
- Purification: Optimize solvent ratios in column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the target compound from structurally similar impurities .
Q. How should researchers resolve contradictions in structural or safety data?
- Safety Data Conflicts: While some sources label the compound as "no known hazard," always prioritize precautionary measures (e.g., PPE, ventilation) due to potential unclassified risks .
- Structural Ambiguities: Cross-validate NMR data with X-ray crystallography. For example, compare observed NOEs in NMR with crystallographic bond angles to confirm tautomeric forms .
Q. What experimental designs are suitable for evaluating biological activity in medicinal chemistry studies?
- Structure-Activity Relationship (SAR): Synthesize analogs with variations in the chloro or hydroxyl groups. Test against kinase targets (e.g., JAK2 or EGFR) using enzymatic assays .
- In Silico Docking: Use software like AutoDock to predict binding modes to biological targets. Prioritize analogs with improved docking scores for synthesis .
Q. How can environmental persistence and degradation pathways be assessed?
- Biodegradation Studies: Incubate the compound with soil or microbial consortia under controlled conditions. Monitor degradation via LC-MS and identify metabolites (e.g., dechlorinated products) .
- Photolysis Experiments: Exclude UV light during storage due to potential photolytic cleavage of the pyrrolo-pyridine core. Analyze degradation products using high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

